1-tert-butyl-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a tert-butyl group at position 1 and a 1H-1,3-benzodiazol-2-yl moiety at position 2. The benzodiazolyl group is further modified by a 2-hydroxy-3-(4-methylphenoxy)propyl side chain.
Properties
IUPAC Name |
1-tert-butyl-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-17-9-11-20(12-10-17)31-16-19(29)15-27-22-8-6-5-7-21(22)26-24(27)18-13-23(30)28(14-18)25(2,3)4/h5-12,18-19,29H,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIYPYMJEYVQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring. Key steps include:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Pyrrolidinone Ring: This step involves the reaction of the benzimidazole intermediate with a suitable pyrrolidinone precursor, often under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the benzimidazole or pyrrolidinone rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens. The presence of the 4-methylphenoxy group enhances interactions with microbial membranes, potentially disrupting their integrity.
- Anticancer Activity : Studies suggest that this compound may possess cytotoxic effects on certain tumor cell lines. Its mechanism may involve the inhibition of specific enzymes or receptors crucial for tumor growth and survival .
- Enzyme Inhibition : The compound may modulate the activity of enzymes involved in critical cellular processes. These interactions can lead to significant therapeutic effects in various disease models.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
These findings underscore the potential applications of 1-tert-butyl-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one in drug development.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compound 20: 5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one
- Core Structure : Pyrrol-2-one with a 4-methylbenzoyl group at position 3.
- Key Differences : Lacks the benzodiazolyl group but includes a 4-tert-butylphenyl substituent.
- Synthesis : 62% yield; melting point (mp) 263–265°C .
- However, the absence of a benzodiazolyl ring may reduce π-π stacking interactions with aromatic residues in biological targets.
Compound 21: 5-(4-Dimethylamino-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one
- Core Structure: Similar to Compound 20 but with a 4-dimethylaminophenyl substituent.
- Implications: Enhanced solubility in aqueous environments due to the dimethylamino group, which may offset the lower lipophilicity compared to the tert-butyl substituent in the target compound .
Heterocyclic Derivatives with Aromatic Side Chains
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Core Structure : Pyrazolo[3,4-d]pyrimidin-4-one, a fused bicyclic system.
- Key Differences: Replaces the pyrrolidinone core with a pyrazolopyrimidine scaffold. The 4-fluoro-2-hydroxyphenyl group offers distinct electronic effects compared to the 4-methylphenoxypropyl chain.
- Implications: Fluorine atoms often enhance metabolic stability and binding affinity, while the pyrazolopyrimidine core may engage in different hinge-region interactions in kinase targets compared to benzodiazolyl-pyrrolidinone systems .
Piperazine- and Benzimidazole-Containing Compounds
1-[1-(3-cyano-3,3-diphenylpropyl)-piperid-4-yl]-3-propionylbenzimidazolin-2-one
- Core Structure : Benzimidazolin-2-one with a piperidine side chain.
- Key Differences: The benzimidazolin-2-one ring differs electronically from benzodiazolyl groups, and the 3-cyano-3,3-diphenylpropyl side chain introduces steric bulk absent in the target compound.
- Implications : The diphenylpropyl group may enhance binding to hydrophobic pockets in opioid receptors (e.g., bezitramide analogs), suggesting divergent therapeutic applications compared to the target compound’s likely kinase or antimicrobial targets .
Structural and Functional Comparison Table
Biological Activity
1-tert-butyl-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a benzimidazole moiety, and a pyrrolidinone ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 421.541 g/mol. The InChI representation is as follows:
Antimicrobial and Anticancer Properties
Research has indicated that 1-tert-butyl-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzodiazol-2-yl}pyrrolidin-2-one exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structural characteristics often interact with biological targets such as enzymes and receptors, leading to various therapeutic effects.
Table 1: Summary of Biological Activities
The mechanism of action for this compound likely involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and resulting in various biological effects. The exact pathways are still under investigation but are believed to involve:
- Enzyme Inhibition : Compounds similar to this one often inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors may lead to altered signaling pathways.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of structurally related compounds found that they exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of similar compounds, demonstrating effective inhibition against a range of pathogens. The results suggested that the presence of specific functional groups significantly contributes to the overall activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
